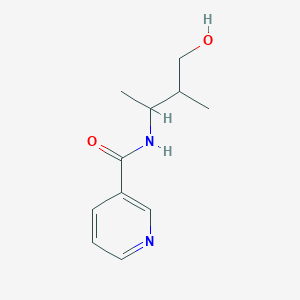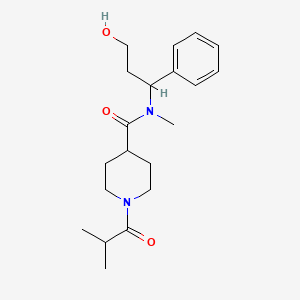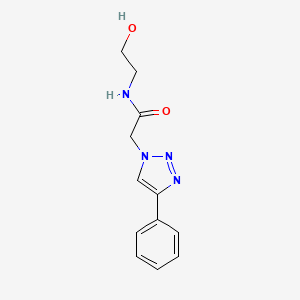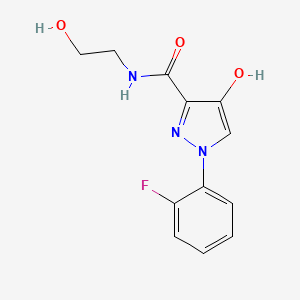![molecular formula C14H20Cl2N2O2 B6641410 3-[1-(3,4-Dichlorophenyl)ethyl]-1-(3-hydroxybutyl)-1-methylurea](/img/structure/B6641410.png)
3-[1-(3,4-Dichlorophenyl)ethyl]-1-(3-hydroxybutyl)-1-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(3,4-Dichlorophenyl)ethyl]-1-(3-hydroxybutyl)-1-methylurea, also known as DCMU, is a herbicide that is widely used in scientific research to study the mechanism of photosynthesis. DCMU is a potent inhibitor of photosystem II, which is responsible for the light-dependent reactions of photosynthesis.
Mécanisme D'action
3-[1-(3,4-Dichlorophenyl)ethyl]-1-(3-hydroxybutyl)-1-methylurea binds to the QB site of photosystem II, which prevents the transfer of electrons from QA to QB. This results in the accumulation of electrons on QA and the depletion of electrons on QB. As a result, the electron transport chain is disrupted, and the production of ATP and NADPH is inhibited. This leads to a decrease in the rate of photosynthesis.
Biochemical and Physiological Effects:
3-[1-(3,4-Dichlorophenyl)ethyl]-1-(3-hydroxybutyl)-1-methylurea has been shown to have a number of biochemical and physiological effects on plants. It inhibits the production of ATP and NADPH, which are essential for plant growth and development. It also inhibits the synthesis of chlorophyll, which is necessary for photosynthesis. In addition, 3-[1-(3,4-Dichlorophenyl)ethyl]-1-(3-hydroxybutyl)-1-methylurea has been shown to cause oxidative stress in plants, which can lead to cell damage and death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-[1-(3,4-Dichlorophenyl)ethyl]-1-(3-hydroxybutyl)-1-methylurea in lab experiments is its potency as an inhibitor of photosystem II. This allows researchers to study the effects of photosynthesis on plant growth and development in a controlled setting. However, one of the limitations of using 3-[1-(3,4-Dichlorophenyl)ethyl]-1-(3-hydroxybutyl)-1-methylurea is its toxicity. 3-[1-(3,4-Dichlorophenyl)ethyl]-1-(3-hydroxybutyl)-1-methylurea is toxic to both plants and animals, and care must be taken when handling this compound.
Orientations Futures
There are several future directions for research on 3-[1-(3,4-Dichlorophenyl)ethyl]-1-(3-hydroxybutyl)-1-methylurea. One area of research is the development of new herbicides that are less toxic than 3-[1-(3,4-Dichlorophenyl)ethyl]-1-(3-hydroxybutyl)-1-methylurea. Another area of research is the use of 3-[1-(3,4-Dichlorophenyl)ethyl]-1-(3-hydroxybutyl)-1-methylurea in the development of new technologies for the production of biofuels. 3-[1-(3,4-Dichlorophenyl)ethyl]-1-(3-hydroxybutyl)-1-methylurea has also been shown to have potential as an anti-cancer agent, and further research in this area is warranted. Finally, the effects of 3-[1-(3,4-Dichlorophenyl)ethyl]-1-(3-hydroxybutyl)-1-methylurea on the microbiome of plants and animals is an area of research that has not been extensively studied and could yield important insights into the role of photosynthesis in the ecosystem.
Méthodes De Synthèse
3-[1-(3,4-Dichlorophenyl)ethyl]-1-(3-hydroxybutyl)-1-methylurea can be synthesized by reacting 3,4-dichlorophenylacetonitrile with 3-hydroxybutyronitrile in the presence of sodium hydride and then converting the resulting intermediate to the final product by reacting with methylamine. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
3-[1-(3,4-Dichlorophenyl)ethyl]-1-(3-hydroxybutyl)-1-methylurea is widely used in scientific research to study the mechanism of photosynthesis. It is a potent inhibitor of photosystem II, which is responsible for the light-dependent reactions of photosynthesis. By inhibiting photosystem II, 3-[1-(3,4-Dichlorophenyl)ethyl]-1-(3-hydroxybutyl)-1-methylurea can be used to study the role of this complex in the photosynthetic process. 3-[1-(3,4-Dichlorophenyl)ethyl]-1-(3-hydroxybutyl)-1-methylurea can also be used to study the effects of photosynthesis on plant growth and development.
Propriétés
IUPAC Name |
3-[1-(3,4-dichlorophenyl)ethyl]-1-(3-hydroxybutyl)-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2O2/c1-9(19)6-7-18(3)14(20)17-10(2)11-4-5-12(15)13(16)8-11/h4-5,8-10,19H,6-7H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYFGTVYCZCROW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN(C)C(=O)NC(C)C1=CC(=C(C=C1)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(3,4-Dichlorophenyl)ethyl]-1-(3-hydroxybutyl)-1-methylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-hydroxycyclohexyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B6641333.png)
![N-[4-(hydroxymethyl)cyclohexyl]-5-methyl-2-pyrrolidin-1-ylbenzamide](/img/structure/B6641338.png)
![1-(4-fluorophenyl)-N-[4-(hydroxymethyl)cyclohexyl]pyrazole-3-carboxamide](/img/structure/B6641353.png)
![4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide](/img/structure/B6641356.png)


![N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]pyridine-4-carboxamide](/img/structure/B6641376.png)




![1-(3-Hydroxybutyl)-3-[(2-imidazol-1-ylphenyl)methyl]-1-methylurea](/img/structure/B6641432.png)
![1-(3-Hydroxybutyl)-1-methyl-3-[1-[(2-methylphenyl)methyl]piperidin-4-yl]urea](/img/structure/B6641433.png)
![3-(hydroxymethyl)-N-(1-oxaspiro[5.5]undecan-4-yl)piperidine-1-carboxamide](/img/structure/B6641441.png)